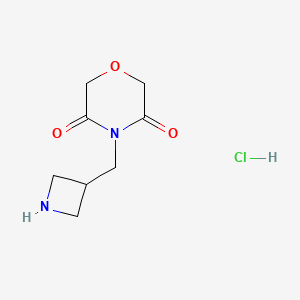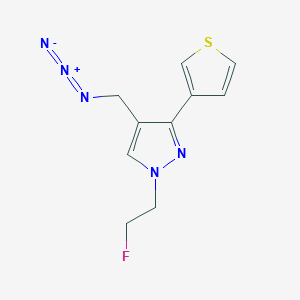
4-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole
Vue d'ensemble
Description
4-(Azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole, also known as 4-AMFETP, is a small molecule that has been used in a variety of scientific research applications. It is a highly reactive compound due to its azido group and is used in organic synthesis, biochemistry, and pharmacology. 4-AMFETP has been studied for its potential as a therapeutic agent, as well as its ability to interact with various biological targets.
Applications De Recherche Scientifique
4-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole has been used in a variety of scientific research applications. It has been studied for its potential as a therapeutic agent, as well as its ability to interact with various biological targets. 4-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole has been used in the synthesis of drug-like molecules, as well as in the development of new imaging agents and diagnostic tools. It has also been used in the development of new materials for drug delivery and in the study of enzyme-substrate interactions.
Mécanisme D'action
4-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole is a highly reactive compound due to its azido group. It can react with a variety of biological targets, including proteins, enzymes, and nucleic acids. The azido group can react with amines, thiols, and other nucleophiles, resulting in the formation of covalent bonds. This allows 4-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole to interact with and modify biological targets, resulting in a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole have been studied in a variety of organisms. It has been shown to have anti-cancer effects in both in vitro and in vivo studies. 4-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole has also been shown to modulate the expression of various genes, resulting in changes in cell proliferation and apoptosis. In addition, 4-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole has been shown to modulate the activity of various enzymes, resulting in changes in metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
4-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole has a number of advantages for use in laboratory experiments. It is a highly reactive compound, making it ideal for use in organic synthesis. It is also relatively inexpensive and easy to obtain. However, 4-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole does have some limitations. It is a highly reactive compound, making it difficult to handle in the laboratory. In addition, its reactivity can lead to unwanted side reactions and the formation of byproducts.
Orientations Futures
The potential applications of 4-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole are vast and there are a number of future directions for research. One potential direction is the development of new therapeutic agents based on 4-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole. Additionally, 4-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole could be used in the development of new imaging agents and diagnostic tools. It could also be used in the development of new materials for drug delivery and in the study of enzyme-substrate interactions. Finally, 4-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole could be used in the development of new catalysts and reagents for organic synthesis.
Propriétés
IUPAC Name |
4-(azidomethyl)-1-(2-fluoroethyl)-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5S/c11-2-3-16-6-9(5-13-15-12)10(14-16)8-1-4-17-7-8/h1,4,6-7H,2-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYSJSZGKNZUPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2CN=[N+]=[N-])CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



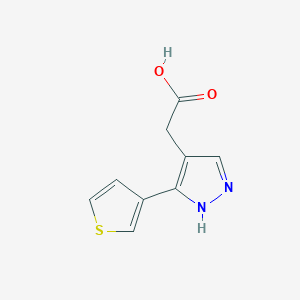

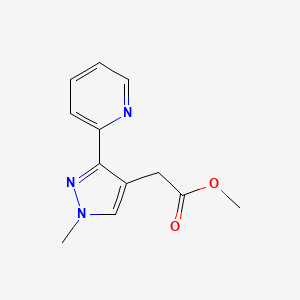


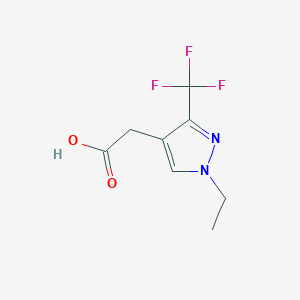

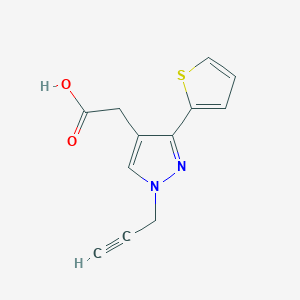


![3-Methoxy-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1483060.png)
![Methyl 1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B1483062.png)

